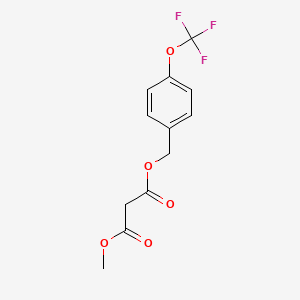
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether, also known as 4-Nitro-2-chloro-5-(trifluoromethyl)phenyl ether, is a chemical compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a colorless, volatile liquid with a boiling point of 80-81 °C and a melting point of -20 °C. It is a highly reactive compound, and can be easily synthesized from readily available starting materials.
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, pharmaceuticals, and agrochemicals. In drug discovery, it has been used as a starting material for the synthesis of potential therapeutics. In materials science, it has been used as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether is not yet fully understood. It is believed to interact with a variety of biological molecules, including proteins, enzymes, and DNA, leading to a variety of biochemical and physiological effects. It is also believed to interact with a variety of other molecules, including organic compounds, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory effects. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. In cell-based studies, it has been shown to have an inhibitory effect on the growth of cancer cells, as well as an inhibitory effect on the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether in laboratory experiments has a number of advantages and limitations. One advantage is that it is a highly reactive compound, which allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. A limitation of this compound is that it is volatile, which can lead to potential safety concerns in the laboratory.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether. One potential direction is the development of new synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, which could lead to the development of new therapeutics and treatments. Finally, further research could be conducted on the use of this compound as a building block for the synthesis of new materials and polymers.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether can be accomplished via a two-step process. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide to form 4-nitrophenyl trifluoromethanesulfonate. The second step involves the reaction of the trifluoromethanesulfonate with 2-chloro-5-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to form the desired product. The reaction is typically conducted at a temperature of 60-80 °C and requires a reaction time of 12-24 hours.
Propriétés
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHAVLXQHTMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

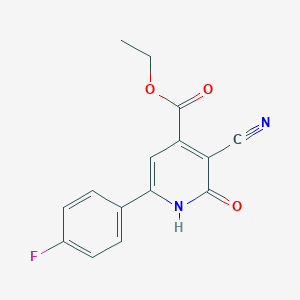



![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)




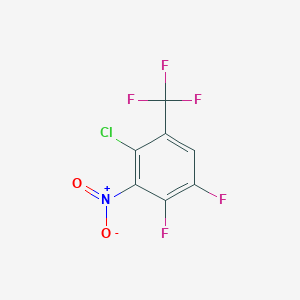
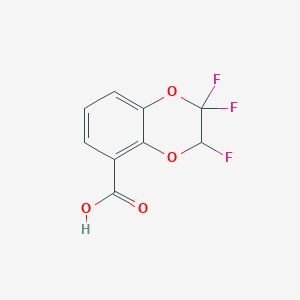
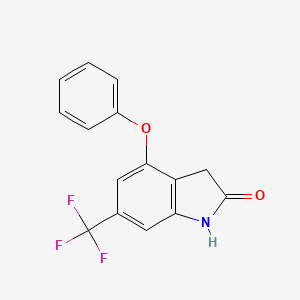
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
